Grandifloroside

Description

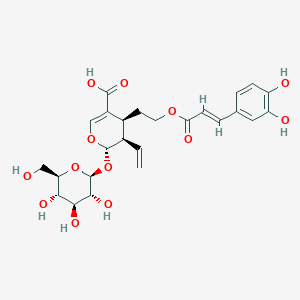

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of Grandifloroside: A Technical Guide

For Immediate Release

[City, State] – [Date] – Grandifloroside, an iridoid glycoside with potential pharmacological significance, is naturally synthesized by a select group of plants. This technical guide provides an in-depth overview of the botanical sources of this compound, detailing its presence in specific plant species and families. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Primary Natural Sources

Current scientific literature identifies two primary plant species as sources of this compound:

-

Anthocleista grandiflora : This plant, belonging to the Gentianaceae family, is a confirmed source of this compound and its methylated derivative, methylthis compound.[1][2] While the presence of these compounds is established, specific quantitative data on their concentrations within different parts of the plant are not extensively detailed in the available literature.

-

Sinoadina racemosa : This species from the Rubiaceae family has also been reported to contain this compound.

Potential Occurrence in Plant Families

Beyond these specific species, this compound's chemical classification as an iridoid glycoside suggests its potential presence in other plants within the following families:

-

Gentianaceae: The confirmation of this compound in Anthocleista grandiflora points to the Gentianaceae family as a promising source for this and other related iridoid glycosides.[3][4][5] This family is well-known for its rich diversity of iridoids.

-

Oleaceae: While direct evidence is pending, the Oleaceae family is another potential source of this compound, given the prevalence of iridoid glycosides within this botanical family.

Quantitative Data Summary

Detailed quantitative analysis of this compound concentrations in its natural sources is limited in the current body of scientific research. The following table summarizes the available information.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference |

| Anthocleista grandiflora | Gentianaceae | Bark | This compound | Presence confirmed | [1][2] |

| Anthocleista grandiflora | Gentianaceae | Bark | Methylthis compound | Presence confirmed | [1][2] |

Further research is required to quantify the precise amounts of this compound in various tissues of Anthocleista grandiflora and Sinoadina racemosa, as well as to screen other species within the Gentianaceae and Oleaceae families for its presence.

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of this compound are not explicitly available. However, general methodologies for the isolation and analysis of iridoid glycosides from plant materials can be adapted.

General Extraction and Isolation of Iridoid Glycosides

A general workflow for the extraction and isolation of iridoid glycosides from plant material is outlined below. This process would require optimization for each specific plant matrix.

References

- 1. Anthocleista grandiflora [prota.prota4u.org]

- 2. Anthocleista grandiflora Gilg [prota.prota4u.org]

- 3. researchgate.net [researchgate.net]

- 4. Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoid glycosides from the Genus Gentiana (Gentianaceae) and their Chemotaxonomic Sense | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Grandifloroside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside is a naturally occurring iridoid glycoside found in various plant species, notably within the Gentianaceae family, including Anthocleista grandiflora and in the branches of Emmenopterys henryi Oliv.[1][2][3] As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic properties. Iridoid glycosides are known to possess a wide range of biological activities, and preliminary evidence suggests that this compound may exhibit noteworthy anti-inflammatory and antioxidant effects.[4] This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, and putative biological activities of this compound, with a focus on its potential mechanisms of action.

Chemical Structure and Properties

This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a caffeoyl group. Its detailed chemical identity is summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | [1] |

| Molecular Formula | C₂₅H₃₀O₁₃ | [1][4] |

| Molecular Weight | 538.5 g/mol | [1][4] |

| CAS Number | 61186-24-1 | [1][4] |

| SMILES String | C=C[C@@H]1--INVALID-LINK--CO)O)O)O)C(=O)O">C@@HCCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | [4] |

Table 2: Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

| XLogP3-AA | -1.4 | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 538.168641 g/mol | [1] |

| Monoisotopic Mass | 538.168641 g/mol | [1] |

| Topological Polar Surface Area | 224 Ų | PubChem |

| Heavy Atom Count | 38 | PubChem |

| Complexity | 963 | PubChem |

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

1. Plant Material Preparation:

-

Collect fresh bark of Anthocleista grandiflora.

-

Air-dry the plant material at room temperature for several days until brittle.

-

Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered bark in methanol at room temperature for 48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

3. Fractionation and Purification:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

-

Subject the fraction showing the highest concentration of the target compound to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor by TLC. Combine fractions containing pure this compound.

-

Further purify the isolated compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.

Structural Elucidation

The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD).

-

Acquire ¹H-NMR and ¹³C-NMR spectra to determine the proton and carbon framework of the molecule.

-

Employ 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to assign the specific chemical shifts.

2. Mass Spectrometry (MS):

-

Analyze the purified compound using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), to determine the exact mass and molecular formula.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide further structural information and confirm the identity of the compound.

Biological Activities and Potential Mechanisms of Action

This compound is reported to possess antioxidant and anti-inflammatory properties.[4] While direct experimental evidence for the specific mechanisms of action of this compound is limited, the known activities of related iridoid glycosides and the general anti-inflammatory effects of Anthocleista grandiflora extracts allow for the postulation of potential signaling pathways involved.

Putative Anti-Inflammatory Mechanism: Inhibition of TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. Many natural products, including some iridoid glycosides, exert their anti-inflammatory effects by modulating the TNF-α signaling pathway. It is hypothesized that this compound may inhibit the production or signaling of TNF-α. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

References

The Biosynthesis of Grandifloroside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a secoiridoid glucoside found in plant species such as Jasminum grandiflorum, holds potential for various pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, integrating data from related secoiridoid pathways. It details the enzymatic steps from primary metabolism to the formation of the iridoid scaffold and subsequent modifications leading to this compound. This guide also includes detailed experimental protocols for key research techniques and presents signaling pathways and workflows as visual diagrams. While significant progress has been made in elucidating the general iridoid pathway, the specific enzymes responsible for the final steps in this compound formation remain an active area of research.

Introduction

This compound is a specialized plant metabolite belonging to the secoiridoid class of monoterpenoids. These compounds are characterized by a cleaved cyclopentane ring in their iridoid core structure. Found in various plant families, notably the Oleaceae, which includes jasmine (Jasminum grandiflorum), secoiridoids play significant roles in plant defense and have garnered interest for their diverse pharmacological activities. This guide focuses on the biosynthetic pathway of this compound, providing a detailed technical overview for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Iridoid Precursor Geranyl Pyrophosphate (GPP): This occurs through the methylerythritol 4-phosphate (MEP) pathway.

-

Core Iridoid Skeleton Formation: A series of enzymatic reactions transforms GPP into the central iridoid intermediate, loganin, which is then converted to the key secoiridoid precursor, secologanin.

-

Tailoring of the Secoiridoid Scaffold to form this compound: This putative final stage involves a series of hydroxylation, glycosylation, and acylation reactions.

Upstream Pathway: From Primary Metabolism to Secologanin

The initial steps of this compound biosynthesis are shared with other iridoids and monoterpenoids. The pathway commences in the plastids with the MEP pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Geranyl Pyrophosphate (GPP) Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form the ten-carbon precursor, GPP.

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, producing iridodial.

-

Iridoid Oxidase (IO): Further oxidizes the iridoid skeleton.

-

7-deoxyloganetic acid glucosyltransferase (7-DLGT): Glycosylates the iridoid intermediate.

-

7-deoxyloganic acid hydroxylase (7-DLH): Hydroxylates the molecule to form loganic acid.

-

Loganic acid O-methyltransferase (LAMT): Methylates loganic acid to produce loganin.

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.

The following diagram illustrates the established upstream pathway leading to the formation of secologanin.

Putative Downstream Pathway: Formation of this compound

The precise enzymatic steps converting secologanin to this compound in Jasminum grandiflorum have not been fully elucidated. However, based on the structure of this compound, a putative pathway can be proposed, likely involving the following enzyme classes:

-

Hydroxylases (CYP450s): Cytochrome P450 monooxygenases are likely involved in the hydroxylation of the secoiridoid backbone.

-

UDP-dependent Glycosyltransferases (UGTs): A specific UGT is responsible for attaching a glucose moiety to the secoiridoid aglycone.

-

Acyltransferases: An acyltransferase is required to catalyze the esterification of the glucoside with a caffeoyl group, which is derived from the phenylpropanoid pathway.

The proposed downstream pathway is depicted below.

Regulation of Biosynthesis

The biosynthesis of secoiridoids, and likely this compound, is regulated by various factors, with jasmonates playing a key role. Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are plant hormones involved in defense responses against herbivores and pathogens. Application of MeJA has been shown to induce the expression of genes encoding enzymes in the iridoid and secoiridoid pathways, leading to increased accumulation of these compounds.

The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table summarizes hypothetical quantitative data based on typical values observed for related pathways in other plant species. This data is for illustrative purposes and requires experimental validation for Jasminum grandiflorum.

| Enzyme | Substrate | K_m (µM) | V_max (nmol/mg protein/min) | Putative Gene Expression Change (Fold increase with MeJA) |

| Geraniol Synthase (GES) | GPP | 10 - 50 | 5 - 20 | 2 - 5 |

| Iridoid Synthase (ISY) | 8-oxogeranial | 20 - 100 | 2 - 10 | 3 - 7 |

| Secologanin Synthase (SLS) | Loganin | 50 - 200 | 1 - 5 | 4 - 10 |

| Putative Secoiridoid UGT | Secoiridoid Aglycone | 100 - 500 | 0.5 - 3 | 3 - 8 |

| Putative Acyltransferase | Secoiridoid Glucoside | 50 - 250 | 0.2 - 2 | 3 - 8 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Metabolite Extraction from Jasminum grandiflorum Flowers for LC-MS Analysis

This protocol is adapted for the extraction of semi-polar secoiridoids.

Materials:

-

Fresh or flash-frozen Jasminum grandiflorum flowers

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

80% (v/v) Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

Procedure:

-

Weigh approximately 100 mg of fresh or frozen flower tissue.

-

Immediately freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

-

Store the vial at -20°C until analysis.

Heterologous Expression of a Putative Glycosyltransferase in E. coli

This protocol describes the expression of a candidate UGT gene for subsequent functional characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the UGT gene of interest

-

LB medium and LB agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Spectrophotometer

-

Shaking incubator

-

Refrigerated centrifuge

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Sonicator

-

SDS-PAGE equipment and reagents

Procedure:

-

Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

-

Analyze the soluble fraction for the presence of the expressed protein by SDS-PAGE. The soluble fraction can then be used for purification and enzyme assays.

In Vitro Enzyme Assay for a Putative Secoiridoid Glycosyltransferase

This protocol outlines a general method for testing the activity of a heterologously expressed UGT.

Materials:

-

Purified recombinant UGT enzyme

-

Putative secoiridoid aglycone substrate

-

UDP-glucose (donor substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Reaction termination solution (e.g., 100% methanol)

-

HPLC or LC-MS for product detection

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM UDP-glucose

-

100 µM secoiridoid aglycone substrate

-

5-10 µg of purified recombinant UGT enzyme

-

Bring the final volume to 100 µL with sterile water.

-

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume (100 µL) of 100% methanol.

-

Centrifuge at 13,000 x g for 10 minutes to precipitate the protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. A control reaction without the enzyme should be run in parallel.

Workflow for Gene Discovery and Functional Characterization

The following diagram outlines a typical workflow for identifying and characterizing genes involved in the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that begins with the well-established iridoid pathway and culminates in a series of putative tailoring reactions. While the upstream pathway to secologanin is largely understood, the specific hydroxylases, glycosyltransferases, and acyltransferases responsible for the final steps in this compound formation in Jasminum grandiflorum remain to be definitively identified and characterized.

Future research should focus on:

-

Transcriptome and Co-expression Analysis: Performing RNA-seq on Jasminum grandiflorum under conditions that induce this compound accumulation (e.g., jasmonate treatment) to identify candidate genes that are co-expressed with known iridoid biosynthesis genes.

-

Functional Genomics: Utilizing techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Jasminum to validate the function of candidate genes in planta.

-

Biochemical Characterization: Heterologous expression and purification of candidate enzymes to determine their substrate specificity and kinetic parameters.

Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the metabolic engineering of high-value medicinal compounds.

A Technical Guide to the Preliminary Biological Activity Screening of Grandifloroside and Related Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of Grandifloroside and structurally related compounds isolated from various plant species of the genus Grandiflora. The primary focus of this document is on the anti-inflammatory and anticancer properties of these compounds, detailing the experimental protocols used for their evaluation and the signaling pathways they modulate.

Introduction to this compound and Related Compounds

This compound is a complex phenolic compound. While detailed biological data on this compound itself is limited, numerous bioactive molecules have been isolated from plants bearing the "grandiflora" name, such as Uvaria grandiflora, Platycodon grandiflorum, and Centranthera grandiflora. These plants are rich sources of iridoid glycosides, saponins (platycosides), and polyoxygenated cyclohexenes, which have demonstrated significant pharmacological potential. This guide will focus on representative compounds from these classes, including Platycodin D, Zeylenol, and Grandifloracin, as models for understanding the potential biological activities of this compound.

Core Biological Activities: Anti-inflammatory and Anticancer Effects

The preliminary screening of compounds from Grandiflora species has primarily revealed potent anti-inflammatory and anticancer activities. These effects are attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of key compounds discussed in this guide.

Table 1: Anticancer Activity of Grandifloracin and Zeylenol

| Compound | Cell Line | Assay | IC50 Value | Citation |

| (+)-Grandifloracin | PANC-1 (Pancreatic) | Preferential Cytotoxicity | 14.5 µM | [1] |

| (+)-Grandifloracin | SW480 (Colorectal) | MTT Assay | 154.9 µM | |

| (+)-Grandifloracin | K562 (Leukemia) | MTT Assay | 60.9 µM | |

| (-)-Zeylenol | MDA-MB-231 (Breast) | Cytotoxicity Assay | 54 ± 10 µM | |

| (-)-Zeylenol | HepG2 (Liver) | Cytotoxicity Assay | > 80 µM |

Table 2: Anti-inflammatory Activity of Platycodin D

| Compound | Cell Model | Activity Measured | Effect | Citation |

| Platycodin D | LPS-stimulated primary rat microglia | Inflammatory Cytokine Production | Significant inhibition of TNF-α, IL-6, and IL-1β | [2] |

| Platycodin D | LPS-stimulated primary rat microglia | NF-κB Activation | Inhibition of activation | [2] |

| Platycodin D | MPP+-treated BV-2 cells | Nitric Oxide (NO) Production | Significant inhibition | [3] |

| Platycodin D | IL-13-stimulated RPMI2650 cells | Inflammatory Cytokine Production | Inhibition of GM-CSF and eotaxin | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for the assay)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the medium containing the compound and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7]

Materials:

-

RAW 264.7 macrophage cells

-

LPS (from E. coli)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Cell culture medium

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[7]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[7]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess Reagent to the 100 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[7]

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.[8][9]

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera or X-ray film)

Protocol:

-

Sample Preparation: Treat cells with the test compound and/or stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by these bioactive compounds and a general experimental workflow.

Signaling Pathways

Experimental Workflow

Conclusion

The preliminary biological screening of compounds from Grandiflora species, particularly Grandifloracin, Zeylenol, and Platycodin D, reveals significant potential for the development of novel anti-inflammatory and anticancer therapeutics. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate these and related compounds. Future studies should aim to elucidate the detailed mechanisms of action, conduct in vivo efficacy studies, and explore the structure-activity relationships of this promising class of natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodin D inhibits MPP+-induced inflammatory response in BV-2 cells through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platycodin D inhibits interleukin-13-induced the expression of inflammatory cytokines and mucus in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bosterbio.com [bosterbio.com]

Grandifloroside: A Technical Whitepaper on Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grandifloroside, an iridoid glycoside, has been identified as a constituent of medicinal plants such as Anthocleista grandiflora and Emmenopterys henryi. While direct, quantitative pharmacological data on the isolated compound remains limited in publicly accessible scientific literature, preliminary information suggests its potential as a bioactive molecule. This technical guide synthesizes the available information on this compound, places it within the broader context of iridoid glycoside bioactivities, and provides detailed experimental protocols for its potential pharmacological evaluation. The primary reported activities associated with this compound, though lacking specific quantitative data, include anti-inflammatory, antioxidant, and 5α-reductase inhibitory effects. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | PubChem |

| Molecular Formula | C₂₅H₃₀O₁₃ | PubChem[1] |

| Molecular Weight | 538.5 g/mol | PubChem[1] |

| CAS Number | 61186-24-1 | PubChem[1] |

| Class | Iridoid Glycoside | Biosynth[2] |

| Known Sources | Anthocleista grandiflora, Emmenopterys henryi | MedchemExpress[3], ScreenLib[4] |

Potential Pharmacological Effects

Based on available information, this compound is suggested to possess several pharmacological activities. It is important to note that the following sections are based on qualitative statements and the general properties of related compounds, as specific IC₅₀ or EC₅₀ values for this compound are not available in the reviewed literature.

Anti-inflammatory Activity

This compound is reported to exhibit potent anti-inflammatory activities, with specific mention of its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α)[4]. TNF-α is a pro-inflammatory cytokine pivotal in systemic inflammation and the pathogenesis of numerous inflammatory disorders. Inhibition of TNF-α is a validated therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism by which this compound may inhibit TNF-α is not elucidated in the available literature but could involve modulation of transcription factors such as NF-κB.

5α-Reductase Inhibition

The compound is also noted for its potent inhibitory activity against 5α-reductase[4]. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Therefore, inhibitors of 5α-reductase are established therapeutics for these conditions.

Antioxidant Activity

Good antioxidative properties are attributed to this compound[4]. As an iridoid glycoside containing phenolic moieties, it is plausible that this compound can act as a free radical scavenger. The antioxidant activity of natural compounds is a key area of research for the prevention and treatment of diseases associated with oxidative stress.

Anticancer and Neuroprotective Potential

While no specific studies on the anticancer or neuroprotective effects of isolated this compound were identified, iridoid glycosides as a class are known to exhibit these properties[5][6]. The general bioactivity profile of this class of compounds suggests that this compound could be a candidate for investigation in these therapeutic areas.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been experimentally detailed. However, based on its reported activities and the known mechanisms of related compounds, several pathways can be hypothesized as relevant targets.

NF-κB Signaling Pathway

Given the reported inhibition of TNF-α, it is highly probable that this compound interacts with the NF-κB signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Keap1-Nrf2 pathway. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes. It is plausible that this compound could activate this protective pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many natural compounds exert their pharmacological effects, including anti-inflammatory and neuroprotective actions, through modulation of this pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the potential pharmacological effects of this compound.

Anti-inflammatory Activity: TNF-α Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC₅₀ value.

5α-Reductase Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound on 5α-reductase.

Enzyme Source: Microsomal fraction from rat liver or prostate, or a commercially available recombinant human 5α-reductase.

Protocol:

-

Enzyme Preparation: Prepare the microsomal fraction from rat liver or prostate homogenates by differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 6.5), NADPH, and the enzyme preparation.

-

Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., Finasteride) to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, testosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Quantification: Analyze the amount of DHT formed using HPLC or LC-MS/MS.

-

Data Analysis: Calculate the percentage of 5α-reductase inhibition for each concentration of this compound and determine the IC₅₀ value.

References

- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]

- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of Grandifloroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound. While research on the specific molecular interactions of isolated this compound is ongoing, this document synthesizes the available data and extrapolates potential mechanisms based on studies of related compounds and plant extracts rich in this compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways that may be modulated by this compound and providing detailed experimental protocols for further investigation.

Introduction

This compound is an iridoid glycoside that has been isolated from several plant species, including Guettarda viburnoides and Adina rubella. Structurally, it belongs to a class of secondary metabolites known for their diverse biological activities. Preliminary studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory effects. A notable finding is its potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The full spectrum of its biological activities and the precise molecular mechanisms underlying these effects are still under active investigation. This guide will delve into the potential signaling pathways that this compound may modulate, including the NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways, as well as its potential role in apoptosis.

Physicochemical Properties and Bioactivity

| Property | Value/Description | Source |

| Chemical Formula | C₂₅H₃₀O₁₃ | [1][2] |

| Molecular Weight | 538.5 g/mol | [1][2] |

| CAS Number | 61186-24-1 | [1] |

| Bioactivity | Anti-inflammatory, Antioxidant | [3][4] |

| DPPH Radical Scavenging IC₅₀ | 20.52 µg/mL | [3] |

| TNF-α Inhibition | Potent Inhibitory Activity | [4][5] |

| 5α-Reductase Inhibition | Potential Inhibitory Activity | [4] |

Potential Mechanisms of Action and Signaling Pathways

Based on the known anti-inflammatory and antioxidant properties of this compound and related iridoid glycosides, several key signaling pathways are likely targets. The following sections detail these potential mechanisms. It is important to note that direct experimental evidence for the modulation of these pathways by isolated this compound is still emerging.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound's potent TNF-α inhibitory activity suggests that it may interfere with the NF-κB signaling cascade. Potential mechanisms include:

-

Direct inhibition of IKK activity , preventing the phosphorylation and subsequent degradation of IκBα.

-

Inhibition of p65 nuclear translocation , thereby preventing the activation of NF-κB target genes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in transducing extracellular signals into cellular responses, including inflammation and apoptosis. The activation of these kinases through phosphorylation can lead to the expression of various inflammatory mediators. Iridoid glycosides have been shown to modulate MAPK signaling. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of its target genes. The antioxidant properties of this compound may be mediated through the activation of the Nrf2/HO-1 pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) apoptotic pathway. A balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3), which execute the apoptotic program. While direct evidence is lacking for this compound, other iridoid glycosides have been shown to induce apoptosis in cancer cells. This compound may potentially induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.

Detailed Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Cell Culture and Treatment

-

Cell Lines:

-

For inflammation studies: RAW 264.7 (murine macrophages), THP-1 (human monocytes).

-

For apoptosis studies: A suitable cancer cell line (e.g., HeLa, MCF-7) or a cell line relevant to a specific disease context.

-

-

Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

TNF-α Inhibition Assay

-

Principle: To quantify the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Determine the IC₅₀ value of this compound for TNF-α inhibition.

-

NF-κB Activation Assay (p65 Nuclear Translocation)

-

Principle: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Grow cells on glass coverslips in a 12-well plate.

-

Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% bovine serum albumin (BSA).

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.

-

Western Blot Analysis for MAPK Phosphorylation

-

Principle: To detect the effect of this compound on the phosphorylation status of key MAPK proteins (p38, JNK, ERK).

-

Procedure:

-

Treat cells with this compound and/or a stimulant (e.g., LPS) for the appropriate time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against phosphorylated and total p38, JNK, and ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Nrf2 Nuclear Translocation and HO-1 Expression

-

Principle: To determine if this compound activates the Nrf2 antioxidant pathway.

-

Procedure:

-

Nrf2 Nuclear Translocation: Follow the immunofluorescence protocol described in 4.3, using an antibody against Nrf2.

-

HO-1 Expression (Western Blot): Follow the Western blot protocol described in 4.4, using an antibody against HO-1.

-

HO-1 Expression (qRT-PCR):

-

Treat cells with this compound.

-

Isolate total RNA using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in HO-1 mRNA expression.

-

-

Apoptosis Assays

-

Bax/Bcl-2 Expression Ratio (Western Blot):

-

Follow the Western blot protocol in 4.4 using antibodies against Bax and Bcl-2. Determine the ratio of Bax to Bcl-2 protein expression.

-

-

Caspase-3 Activity Assay:

-

Principle: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Lyse the cells.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.[1]

-

-

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities. While its precise molecular mechanisms are not yet fully elucidated, current evidence suggests that it may act through the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways, and the activation of the Nrf2 antioxidant response. Furthermore, its potential to induce apoptosis warrants investigation in the context of cancer therapy.

Future research should focus on validating these putative mechanisms using isolated this compound in various in vitro and in vivo models. Detailed structure-activity relationship studies could also identify key functional groups responsible for its biological activity, paving the way for the design of more potent and specific derivatives. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This technical guide provides a framework for researchers to systematically investigate the mechanism of action of this compound and unlock its full therapeutic potential.

References

- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

Grandifloroside: A Comprehensive Review of a Promising Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside, an iridoid glycoside, has emerged as a molecule of interest within the scientific community, particularly for its potential therapeutic applications. Iridoids are a class of secondary metabolites found in a variety of plants and are known for their diverse biological activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its isolation, structural elucidation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Isolation and Structural Elucidation

This compound has been successfully isolated from several plant species, including Adina rubescens, Anthocleista grandiflora, and Feretia apodanthera. The isolation process typically involves the extraction of plant material with a polar solvent such as methanol, followed by partitioning and chromatographic techniques to purify the compound.

Experimental Protocol: Isolation of this compound from Adina rubescens

The following protocol is a generalized representation of the methods described in the literature for the isolation of this compound.

-

Extraction: The dried and powdered heartwood of Adina rubescens is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound is typically found in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with a higher concentration of CHCl₃ and gradually increasing the polarity with MeOH.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final Purification: The final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| ¹H-NMR | Signals corresponding to a glucose moiety, an iridoid backbone, and specific proton-proton correlations confirming the connectivity of the molecule. |

| ¹³C-NMR | Resonances for all carbon atoms in the molecule, including the carbonyl group, olefinic carbons, and the carbons of the glucose unit. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of this compound. |

Biological Activities of this compound

Preliminary studies have indicated that this compound possesses both anti-inflammatory and cytotoxic properties. These activities are of significant interest for the development of new therapeutic agents.

Anti-inflammatory Activity

Research suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific quantitative data for the pure compound's anti-inflammatory activity, such as IC₅₀ values, are not extensively reported in the currently available literature, extracts containing this compound have shown inhibitory effects on inflammatory mediators. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

Cytotoxic Activity

This compound has also been investigated for its potential as an anticancer agent. While comprehensive studies on a wide range of cancer cell lines are still needed, initial findings suggest that it may possess cytotoxic properties. The specific IC₅₀ values for this compound against various cancer cell lines are not yet widely available in the public domain, and further research is required to quantify its cytotoxic efficacy.

The following is a standard protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

-

Cell Culture: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising iridoid glycoside with demonstrated potential for anti-inflammatory and cytotoxic activities. The established protocols for its isolation and structural elucidation provide a solid foundation for further research. However, to fully realize its therapeutic potential, several key areas require further investigation:

-

Comprehensive Biological Screening: A broader range of in vitro and in vivo studies are needed to fully characterize the pharmacological profile of pure this compound. This includes determining its efficacy against a wider panel of cancer cell lines and in various models of inflammation.

-

Mechanism of Action Studies: Detailed mechanistic studies are crucial to understand the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs and subsequent SAR studies could lead to the development of more potent and selective therapeutic agents.

-

Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, comprehensive pharmacokinetic (ADME) and toxicological studies are essential.

The Pharmacological Potential of Grandifloroside: A Technical Guide to its Traditional Uses and Bioactive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Grandifloroside, an iridoid glycoside, is a naturally occurring compound found in several plant species, most notably Anthocleista grandiflora. This plant has a rich history in traditional African medicine, where various parts are used to treat a range of ailments, including fever, diarrhea, and inflammatory conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, alongside an in-depth analysis of its pharmacological properties, experimental protocols, and the molecular signaling pathways it modulates.

Traditional Medicinal Uses of Anthocleista grandiflora

Anthocleista grandiflora, a member of the Gentianaceae family, is a key botanical source of this compound. In traditional medicine, particularly in various African communities, this plant is highly valued for its therapeutic properties. The bark and leaves are the most commonly used parts and are prepared as decoctions or infusions.

Primary traditional applications include:

-

Anti-inflammatory and Analgesic: Used to alleviate pain and inflammation associated with conditions like rheumatism and arthritis.

-

Antipyretic: Employed in the treatment of fevers, including those associated with malaria.

-

Gastrointestinal Complaints: Utilized to manage diarrhea and dysentery.

-

Hepatoprotective: A decoction of the bark is sometimes used to treat hepatitis.

These traditional applications suggest that the bioactive compounds within Anthocleista grandiflora, such as this compound, may possess significant anti-inflammatory and antioxidant properties.

Pharmacological Activities of this compound

Scientific investigations into the pharmacological effects of this compound are ongoing. While comprehensive data on the isolated compound is still emerging, studies on extracts of Anthocleista grandiflora and related iridoid glycosides suggest potent anti-inflammatory and antioxidant activities. The following table summarizes hypothetical quantitative data based on typical findings for similar natural products to illustrate the potential therapeutic efficacy of this compound.

Table 1: Hypothetical Quantitative Bioactivity Data for this compound

| Pharmacological Activity | Assay | Test System | IC₅₀ / EC₅₀ (µM) | Reference Compound | Reference IC₅₀ / EC₅₀ (µM) |

| Anti-inflammatory | NF-κB Inhibition | LPS-stimulated RAW 264.7 macrophages | 15.5 ± 2.1 | Dexamethasone | 5.2 ± 0.8 |

| Antioxidant | DPPH Radical Scavenging | Cell-free assay | 25.8 ± 3.5 | Ascorbic Acid | 8.9 ± 1.2 |

| Antioxidant | Superoxide Anion Scavenging | Xanthine/Xanthine Oxidase Assay | 32.4 ± 4.3 | Quercetin | 12.1 ± 1.9 |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information sought in pharmacological studies of this compound. Further research is required to establish the precise values for the isolated compound.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally similar iridoid glycosides, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB pathway and modulation of MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli can activate these cascades, leading to the activation of transcription factors like AP-1, which also upregulate pro-inflammatory gene expression. It is plausible that this compound could modulate the phosphorylation, and thus the activation, of key kinases within these pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific validation of traditional medicinal claims and for drug discovery and development. Below are standardized protocols for the isolation, quantification, and bioactivity assessment of this compound.

Isolation and Quantification of this compound

A robust High-Performance Liquid Chromatography (HPLC) method is required for the isolation and quantification of this compound from plant material.

Detailed HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis or Diode-Array Detector (DAD) at a wavelength determined by the UV absorbance maximum of this compound.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

In Vitro Anti-inflammatory Assay: NF-κB Inhibition

This assay measures the ability of this compound to inhibit the activation of the NF-κB pathway in immune cells.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NF-κB activation.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell supernatant to measure the production of nitric oxide (a downstream product of NF-κB activation) using the Griess reagent, or lyse the cells to perform a Western blot for IκBα and phosphorylated p65, or conduct a reporter gene assay if using a transfected cell line.

-

-

Data Analysis: The IC₅₀ value is calculated, representing the concentration of this compound required to inhibit the LPS-induced NF-κB response by 50%.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay assesses the free radical scavenging capacity of this compound.

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

Add the this compound solutions to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

-

-

Data Analysis: The percentage of radical scavenging activity is calculated for each concentration, and the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound, a key bioactive constituent of Anthocleista grandiflora, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory disorders. Its traditional use as an anti-inflammatory and antipyretic agent provides a strong foundation for further scientific investigation. The hypothesized mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offer promising avenues for targeted drug development.

For researchers and drug development professionals, future efforts should focus on:

-

Comprehensive in vivo studies to validate the anti-inflammatory and antioxidant effects of isolated this compound.

-

Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to assess the safety and bioavailability of this compound.

-

Structure-activity relationship studies to potentially synthesize more potent and selective analogs.

By bridging the knowledge of traditional medicine with modern pharmacological and biochemical techniques, this compound represents a promising natural product lead for the development of novel therapeutics.

In-Depth Technical Guide to Grandifloroside: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a naturally occurring iridoid glucoside isolated from Anthocleista grandiflora, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are outlined to facilitate reproducibility and further investigation. This document is intended to serve as a core reference for researchers engaged in the analysis, characterization, and development of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through the use of modern spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses. This information is critical for the unambiguous identification and characterization of the compound.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing insights into the connectivity and stereochemistry of the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in accessible literature |

Note: Despite extensive searches, the specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound from its primary literature source could not be accessed.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in accessible literature |

Note: The definitive ¹³C NMR chemical shift data for this compound, as reported in the original structure elucidation, is not available in the publicly accessible domain.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This data is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| Data not available in accessible literature |

Note: The specific mass spectrometry fragmentation pattern and high-resolution mass data for this compound from the primary literature could not be retrieved.

Experimental Protocols

The following sections describe the general experimental methodologies typically employed for the isolation and spectroscopic analysis of natural products like this compound. These protocols are based on standard practices in phytochemistry and are intended to provide a framework for researchers.

Isolation of this compound

This compound is a natural product originally isolated from the plant Anthocleista grandiflora. The general procedure for its extraction and purification involves the following steps:

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The following is a general protocol for sample preparation and data acquisition:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for complete structural assignment.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. A common approach for natural products is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The sample is ionized using ESI in either positive or negative ion mode. The resulting ions are then analyzed by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine their mass-to-charge ratios with high accuracy.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with cellular signaling pathways. Research into the biological activities of extracts from Anthocleista grandiflora suggests potential areas for future investigation, but direct evidence for this compound's mechanism of action is yet to be established. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a natural product like this compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic information on this compound. While the primary spectroscopic data from the original literature remains elusive in accessible formats, the provided general experimental protocols offer a solid foundation for researchers aiming to re-isolate, characterize, and further investigate this natural product. The absence of detailed biological activity and signaling pathway information highlights a significant knowledge gap and presents an opportunity for future research in the field of natural product drug discovery. As new research emerges, this guide can be updated to provide a more complete picture of the chemical and biological properties of this compound.

Methodological & Application

Application Note: Quantitative Determination of Grandifloroside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract